Coupling Reactions: These reactions involve the formation of a bond between two molecular fragments. For instance, the synthesis of bis(olefin)amines (boas) utilizes a coupling reaction between 5H-dibenzo[a,d]cyclohepten-5-yl chloride (tropCl) and primary amines, including those containing the bicyclo[2.2.1]heptane moiety. []
Birch Reduction: This method can be used to generate specific stereoisomers of amines. For example, Birch reduction of phenylalanine yields (2S)-2-amino-3-cyclohexa-1,4-dien-1-yl propanoate, a precursor for synthesizing a chiral bis(olefin)amine containing the bicyclo[2.2.1]heptane structure. []
Diels-Alder Reaction: This cycloaddition reaction is useful for constructing six-membered rings. In the synthesis of carbocyclic nucleoside analogues, the Diels-Alder reaction is employed followed by reduction with lithium aluminum hydride to generate bicyclic diols, which serve as important intermediates. []
Molecular Structure Analysis
Compounds containing the bicyclo[2.2.1]heptane moiety often exhibit conformational rigidity due to the fused ring system. This rigidity can influence their binding affinity and selectivity towards biological targets. [, , ]
For instance, in the development of thromboxane A2 receptor antagonists, the bicyclo[2.2.1]heptane ring system plays a crucial role in achieving potent inhibitory activity. Variations in the stereochemistry at the side chain junctions of the bicyclic system significantly impact the compound's activity. [, ]
Mechanism of Action
Receptor Antagonism: Compounds like S-145 and its derivatives act as thromboxane A2 receptor antagonists, preventing the binding of thromboxane A2 to its receptor and inhibiting platelet aggregation and vasoconstriction. [, ]
Positive Allosteric Modulation: Compounds like CGP7930 and BHF177 act as positive allosteric modulators of GABAB receptors, enhancing the receptor's response to its endogenous ligand, GABA. This modulation leads to a decrease in nicotine self-administration and counteracts nicotine-induced enhancement of brain reward function. []
Potassium Channel Opening: Certain cyanoguanidine derivatives, structurally related to the query compound, exhibit antihypertensive effects by opening potassium channels. This action leads to vasodilation and a decrease in blood pressure. [, ]
Applications
Pharmacology:
Thromboxane A2 receptor antagonists: Compounds like S-145 and its derivatives show promise as potential therapeutic agents for cardiovascular diseases by inhibiting platelet aggregation and vasoconstriction. [, ]
GABAB receptor positive allosteric modulators: Compounds like CGP7930 and BHF177 demonstrate potential as therapeutic agents for nicotine addiction by reducing nicotine self-administration and reward-enhancing effects. []
Potassium channel openers: Cyanoguanidine derivatives with potassium channel-opening activity exhibit antihypertensive effects and potential for treating hypertension and associated conditions. [, ]
Antiviral agents: Certain carbocyclic nucleoside analogues synthesized using bicyclo[2.2.1]heptane derivatives display antiviral activity against Coxsackie viruses, highlighting their potential as antiviral drug candidates. []
Medicinal Chemistry: The synthesis and biological evaluation of various derivatives provide valuable structure-activity relationship (SAR) data. This information guides medicinal chemists in optimizing the potency, selectivity, and pharmacological properties of drug candidates. [, , ]
Compound Description: S-145 is a potent thromboxane A2 receptor antagonist. Studies have shown it effectively inhibits platelet aggregation induced by thromboxane A2-related substances in both rat and human platelets. []
Relevance: S-145 shares a core bicyclo[2.2.1]heptane structure with the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide. Both compounds also feature a phenylsulfonyl amino group. The primary structural difference lies in S-145 possessing a heptenoic acid side chain instead of the benzamide moiety found in the target compound. [, ]
Relevance: This analogue is closely related to the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide, as it retains the core bicyclo[2.2.1]heptane and phenylsulfonyl amino groups. The key difference is the presence of a methyl group on the sulfonamide nitrogen and the heptenoic acid side chain, which distinguishes it from the target compound's benzamide moiety. []
Relevance: Although lacking the bicyclo[2.2.1]heptane ring system, this compound helps understand the structure-activity relationship of the phenylsulfonyl amino group present in both the N-methylated S-145 and the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide. []
Relevance: This analogue shares the bicyclo[2.2.1]heptane core and heptenoic acid side chain with S-145. While it lacks the phenylsulfonyl moiety of the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide, it helps understand the contribution of the bicyclic structure to the overall activity of these compounds. []
Relevance: This compound shares the bicyclo[2.2.1]heptane moiety with the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide. While their pharmacological profiles differ significantly, this structural similarity highlights the potential importance of the bicyclic structure in interacting with various biological targets. [, ]
6. Amino Acid Conjugates of Compound 4 [, ]
Compound Description: Researchers synthesized amino acid conjugates of Compound 4, including alanine and histidine congeners, to improve its pharmacokinetic properties and mitigate the undesirable side effects. [, ]
Relevance: Although these conjugates retain the bicyclo[2.2.1]heptane ring system found in the target compound, N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide, their structures differ significantly due to the amino acid modifications and the presence of the cyanoguanidine group. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.